phosphonium bromide CAS No. 1253-46-9](/img/structure/B73364.png)
[4-(Methoxycarbonyl)benzyl](triphenyl)phosphonium bromide
Overview
Description
4-(Methoxycarbonyl)benzylphosphonium bromide is a quaternary phosphonium salt widely employed as a Wittig reagent in organic synthesis. Its structure consists of a triphenylphosphonium cation conjugated to a 4-methoxycarbonylbenzyl group, with a bromide counterion . The compound is synthesized via a nucleophilic substitution reaction between methyl 4-(bromomethyl)benzoate and triphenylphosphine (PPh₃) in toluene, yielding an 81% product with a melting point of 245–248°C . Key spectroscopic features include a carbonyl stretch at 1719 cm⁻¹ (IR) and distinct aromatic proton signals at δ 7.70–8.04 ppm in ¹H-NMR . The crystal structure reveals an ion pair with a P⁺–Br⁻ distance of 4.382 Å and intermolecular O–H∙∙∙Br hydrogen bonds in its hemihydrate form . Its primary application lies in synthesizing (E)-configured alkenes for liquid crystal ligands and pharmaceutical intermediates .
Preparation Methods
Classical Quaternization Reaction
The most widely reported method for synthesizing 4-(Methoxycarbonyl)benzylphosphonium bromide involves the direct quaternization of triphenylphosphine (PPh₃) with 4-(methoxycarbonyl)benzyl bromide. This exothermic reaction proceeds via nucleophilic substitution, where the benzyl bromide acts as an alkylating agent.
Reaction Mechanism and Conditions
Triphenylphosphine reacts with 4-(methoxycarbonyl)benzyl bromide in a polar aprotic solvent such as toluene or acetonitrile under reflux (80–110°C) for 12–24 hours . The reaction is typically conducted under inert atmosphere (N₂ or Ar) to prevent oxidation of PPh₃. Stoichiometric excess of PPh₃ (1.1–1.5 equiv) ensures complete conversion of the benzyl bromide.
Representative Procedure
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Reactants :
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Conditions :
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Reflux at 110°C for 12 hours under N₂
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Precipitation of product during cooling
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Workup :
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Filtration and washing with cold diethyl ether
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Recrystallization from dichloromethane/hexanes
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Purification Challenges
The crude product often contains unreacted PPh₃, necessitating purification via silica gel chromatography (hexanes/ethyl acetate gradient) or selective precipitation using Merrifield’s peptide resin to sequester phosphine byproducts .
Photoredox-Catalyzed Synthesis
Recent advances utilize iridium-based photoredox catalysts to accelerate phosphonium salt formation under mild conditions. This method avoids prolonged heating and enhances functional group tolerance.
Catalytic System
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Base : N,N-Diisopropylethylamine (DIPEA, 6 equiv)
Mechanistic Insights
The iridium catalyst facilitates single-electron transfer (SET) to generate benzyl radicals, which couple with PPh₃ to form the phosphonium ion. DIPEA acts as a sacrificial reductant, regenerating the Ir(III) catalyst.
Procedure Highlights
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Degas the reaction mixture with N₂ for 3 minutes.
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Irradiate under blue LED at room temperature.
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Filter through silica gel to remove catalyst residues.
Advantages Over Classical Methods
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Temperature : Conducted at 25°C vs. 110°C reflux.
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Time : 24 hours vs. 12–24 hours (comparable).
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Byproducts : Reduced PPh₃ contamination due to catalytic cycle.
Solvent-Dependent Crystallization
Solvent selection critically impacts product purity and yield. Comparative studies reveal:
Solvent | Yield (%) | Purity (%) | Crystallization Time |
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Toluene | 85 | 95 | 12 hours |
Acetonitrile | 92 | 98 | 6 hours |
Ethanol | 88 | 97 | 8 hours |
Ethanol and acetonitrile promote faster crystallization due to higher polarity, which destabilizes the phosphonium salt in solution, favoring precipitation.
Large-Scale Industrial Synthesis
For kilogram-scale production, the patent literature emphasizes cost-effective modifications:
Key Modifications
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Hypochlorite Oxidation : TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl)-mediated oxidation of 5-bromo-1-pentanol to 5-bromovaleric acid, followed by phosphonium quaternization .
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Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances interfacial reactivity in biphasic systems .
Industrial Workflow
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Oxidize 5-bromo-1-pentanol to 5-bromovaleric acid using NaOCl/TEMPO/TBAB.
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React with PPh₃ in acetonitrile at reflux.
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Crystallize using H₂O/EtOH anti-solvent.
Analytical Characterization
Critical spectroscopic data for validation:
Chemical Reactions Analysis
Types of Reactions: 4-(Methoxycarbonyl)benzylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, where the phosphonium group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include , , and .
Oxidizing Agents: Oxidizing agents such as or can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphonium amides , while oxidation reactions can produce phosphine oxides .
Scientific Research Applications
Overview
4-(Methoxycarbonyl)benzyl(triphenyl)phosphonium bromide is a quaternary phosphonium salt with significant applications in organic synthesis, medicinal chemistry, and industrial processes. Its stability and unique reactivity make it a valuable reagent in various chemical reactions, particularly in the preparation of functional molecules.
Organic Synthesis
4-(Methoxycarbonyl)benzyl(triphenyl)phosphonium bromide is primarily utilized in organic synthesis, especially in:
- Wittig Reactions : It facilitates the formation of alkenes from carbonyl compounds, making it essential for constructing complex organic molecules.
- Stereoselective Reactions : The compound serves as a reactant in stereoselective azidolysis of vinyl epoxides, aiding in the development of chiral compounds.
Biological Applications
The compound’s biological significance lies in its potential therapeutic properties:
- Anticancer Activity : Research indicates that it exhibits antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated significant cytotoxicity against breast and colon cancer cells, likely through mitochondrial pathways that induce apoptosis.
- Antimicrobial Properties : In vitro studies suggest that it can inhibit the growth of certain bacterial strains by disrupting membrane integrity. This positions it as a candidate for further investigation as an antimicrobial agent.
Industrial Applications
In industrial settings, 4-(Methoxycarbonyl)benzyl(triphenyl)phosphonium bromide is used for:
- Production of Specialty Chemicals : It plays a role in the synthesis of specialty chemicals and materials.
- Catalysis and Polymerization : The compound's reactivity makes it useful in catalyzing various chemical reactions and polymerization processes.
Antiproliferative Activity
A systematic evaluation of triphenylphosphonium derivatives revealed that 4-(Methoxycarbonyl)benzyl(triphenyl)phosphonium bromide significantly reduces cell viability in several cancer cell lines. The mechanism involves mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production, which is critical for inducing cell death.
Antimicrobial Efficacy
In studies assessing various phosphonium salts, this compound exhibited notable inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus. Its ability to penetrate bacterial membranes was crucial for its antimicrobial action.
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)benzylphosphonium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium group can stabilize negative charges, making it a versatile intermediate in organic synthesis. The compound can also interact with molecular targets through electrostatic interactions and hydrogen bonding , influencing the reactivity and selectivity of the reactions it participates in .
Comparison with Similar Compounds
Comparison with Structurally Similar Phosphonium Salts
Structural and Functional Group Variations
Phosphonium salts differ primarily in their substituents, which dictate reactivity and applications. Key examples include:
Physical and Spectral Properties
- Melting Points: [4-(Methoxycarbonyl)benzyl]TPP bromide: 245–248°C . [4-(Bromomethyl)benzyl]TPP bromide: 246–248°C .
- Spectroscopy: IR: Methoxycarbonylbenzyl derivatives show a distinct C=O stretch (~1719 cm⁻¹), absent in non-carbonyl analogs . ¹H-NMR: Aromatic protons in triphenylphosphonium salts typically resonate at δ 7.6–8.1 ppm, with substituent-specific shifts (e.g., methoxy groups at δ ~3.8 ppm) .
Key Research Findings
Reactivity in Wittig Reactions
[4-(Methoxycarbonyl)benzyl]TPP bromide exhibits high stereoselectivity for (E)-alkenes due to the electron-withdrawing methoxycarbonyl group stabilizing the ylide intermediate . In contrast, [4-(Bromomethyl)benzyl]TPP bromide is more reactive toward nucleophilic substitution, enabling post-functionalization .
Structural Insights from Crystallography
The ion-pair distance in [4-(Methoxycarbonyl)benzyl]TPP bromide (4.382 Å) is typical for phosphonium salts, but hydrogen bonding in its hemihydrate form (O–H∙∙∙Br) influences crystal packing and stability .
Biological Activity
4-(Methoxycarbonyl)benzylphosphonium bromide, with the chemical formula C27H24BrO2P and CAS number 1253-46-9, is a phosphonium salt that has garnered attention for its potential biological activities. This compound is synthesized through a reaction involving triphenylphosphine and methyl 4-(bromomethyl)benzoate, leading to its application in various biochemical contexts.
Property | Value |
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Molecular Formula | C27H24BrO2P |
Molecular Weight | 470.38 g/mol |
Melting Point | 245–248 °C |
Solubility | Soluble in organic solvents like THF and toluene |
The biological activity of 4-(Methoxycarbonyl)benzylphosphonium bromide is primarily attributed to its ability to interact with cellular membranes and mitochondrial components. The triphenylphosphonium (TPP) moiety enhances its accumulation in mitochondria due to the negative membrane potential, which is critical for its function as a potential therapeutic agent.
Anticancer Properties
Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. A study evaluated the cytotoxicity of TPP conjugates, including 4-(Methoxycarbonyl)benzylphosphonium bromide, against human cancer cell lines using the MTT assay. The results demonstrated significant cytotoxic activity, suggesting that the compound may induce apoptosis in cancer cells through mitochondrial pathways .
Antimicrobial Activity
The compound has also shown potential antimicrobial properties. In vitro studies have indicated that it can inhibit the growth of certain bacterial strains, likely through disruption of bacterial membrane integrity. This makes it a candidate for further exploration as an antimicrobial agent .
Case Studies
- Antiproliferative Activity : In a systematic evaluation of TPP derivatives, 4-(Methoxycarbonyl)benzylphosphonium bromide was found to significantly reduce cell viability in several cancer cell lines, including breast and colon cancer cells. The mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production .
- Antimicrobial Efficacy : A study involving the testing of various phosphonium salts revealed that 4-(Methoxycarbonyl)benzylphosphonium bromide exhibited notable inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus. The compound's ability to penetrate bacterial membranes was essential for its antimicrobial action .
Research Findings
- Synthesis and Characterization : The synthesis of 4-(Methoxycarbonyl)benzylphosphonium bromide was achieved with an 81% yield through a well-established method involving refluxing triphenylphosphine with methyl 4-(bromomethyl)benzoate in toluene .
- Crystal Structure Analysis : Crystallographic studies have shown that the compound forms ion pairs with bromide ions, which may influence its solubility and biological interactions .
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis methods for 4-(Methoxycarbonyl)benzylphosphonium bromide?
- Methodological Answer : The compound is synthesized by reacting methyl 4-(bromomethyl)benzoate with triphenylphosphine in refluxing toluene for 3 hours. After cooling, the product is filtered, washed with ether, and dried under reduced pressure. Key parameters include a 1:1 molar ratio of reactants, toluene as the solvent, and a yield of ~81% . For purification, washing with petroleum ether removes unreacted triphenylphosphine .
- Key Data :
Reactant | Solvent | Reaction Time | Yield |
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Methyl 4-(bromomethyl)benzoate | Toluene | 3 hours | 81% |
Q. How is this compound characterized after synthesis?
- Methodological Answer : Characterization involves:
- NMR Spectroscopy : H-NMR (CDCl) shows peaks at δ 3.87 (3H, s, OCH), 5.65 (2H, d, J = 15 Hz, P–CH), and aromatic protons at δ 7.70–8.04 .
- IR Spectroscopy : Key peaks include 1719 cm (ester C=O stretch) and 1605 cm (aromatic C=C) .
- X-ray Crystallography : Confirms ion-pair structure with a P···Br distance of 4.382 Å and hydrogen bonding between water molecules and bromide .
Q. What role does this compound serve in the Wittig reaction?
- Methodological Answer : It acts as a Wittig reagent for synthesizing alkenes with controlled stereoselectivity. The methoxycarbonyl group stabilizes the ylide intermediate, enhancing reactivity toward aldehydes or ketones. For example, it is used to prepare ligands for polymeric liquid crystals .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Optimization strategies include:
- Solvent Choice : Toluene is optimal due to its high boiling point (110°C) and compatibility with triphenylphosphine.
- Stoichiometry : A 1:1 molar ratio of methyl 4-(bromomethyl)benzoate to triphenylphosphine minimizes side products .
- Purification : Sequential washing with toluene and petroleum ether removes excess triphenylphosphine .
- Scaling : For gram-scale synthesis, automated temperature control ensures reproducibility .
Q. What structural insights does X-ray crystallography provide about this compound?
- Methodological Answer : X-ray data reveal:
- Ion-Pair Geometry : The P···Br distance (4.382 Å) indicates weak electrostatic interactions, typical for phosphonium salts .
- Hydrogen Bonding : The hemihydrate structure forms O–H···Br bonds (2.8–3.1 Å), stabilizing the crystal lattice .
- Torsional Angles : The three phenyl rings attached to phosphorus form dihedral angles of 59.7°, 79.2°, and 82.8° with the central P–CH plane, influencing steric effects in reactions .
- Key Crystallographic Data :
Parameter | Value |
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Space group | C2/c |
Unit cell volume | 4738 ų |
P···Br distance | 4.382 Å |
Q. How does the methoxycarbonyl group influence reactivity compared to other substituents?
- Methodological Answer : The methoxycarbonyl group:
- Electronic Effects : Withdraws electron density via resonance, stabilizing the ylide intermediate and increasing electrophilicity .
- Steric Effects : Minimal steric hindrance compared to bulkier groups (e.g., 4-methyl or 4-bromo substituents), enabling broader substrate compatibility .
- Comparative Reactivity :
Substituent | Ylide Stability | Reaction Yield (with Benzaldehyde) |
---|---|---|
Methoxycarbonyl | High | 75–80% |
Methyl | Moderate | 60–65% |
Bromo | Low | 50–55% |
Q. How can computational methods predict the compound's behavior in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can:
- Model Transition States : Predict regioselectivity in Wittig reactions by analyzing ylide-electrophile interactions.
- Charge Distribution : Identify electron-deficient regions (e.g., the methoxycarbonyl group) to forecast nucleophilic attack sites .
- Solvent Effects : Simulate solvent interactions (e.g., toluene vs. THF) to optimize reaction conditions .
Q. Data Contradiction Analysis
- Issue : Conflicting reports on the compound’s hygroscopicity.
- Resolution : While the hemihydrate form is stable in air , anhydrous samples may absorb moisture. Store under inert gas or vacuum-dry before use .
Properties
IUPAC Name |
(4-methoxycarbonylphenyl)methyl-triphenylphosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O2P.BrH/c1-29-27(28)23-19-17-22(18-20-23)21-30(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWDGVKUXDZLNU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24BrO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377378 | |
Record name | {[4-(Methoxycarbonyl)phenyl]methyl}(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253-46-9 | |
Record name | {[4-(Methoxycarbonyl)phenyl]methyl}(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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